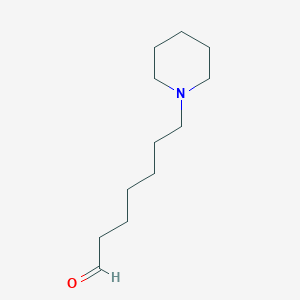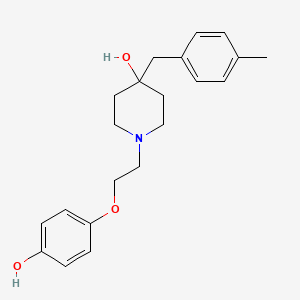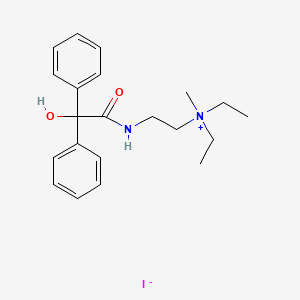
(2-Benzilamidoethyl)diethylmethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzilamidoethyl)diethylmethylammonium iodide is a quaternary ammonium compound with the molecular formula C21H29IN2O2. It is known for its unique structure, which includes a benzilamido group attached to an ethyl chain, further bonded to a diethylmethylammonium group. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzilamidoethyl)diethylmethylammonium iodide typically involves the reaction of diethylamine with benziloyl chloride to form the benzilamido intermediate. This intermediate is then reacted with diethylmethylamine and methyl iodide to yield the final product. The reaction conditions often include:
Solvent: Common organic solvents such as ether or acetone.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes:
Batch Reactors: Used for controlled synthesis.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Benzilamidoethyl)diethylmethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as silver nitrate or sodium hydroxide in aqueous or organic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Formation of new quaternary ammonium compounds with different anions.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Aplicaciones Científicas De Investigación
(2-Benzilamidoethyl)diethylmethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of ion-exchange resins and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Benzilamidoethyl)diethylmethylammonium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This is particularly relevant in its antimicrobial applications, where it targets bacterial cell membranes.
Molecular Targets and Pathways:
Cell Membranes: Disruption of lipid bilayers.
Enzymatic Pathways: Potential inhibition of key enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
- (2-Benzhydryloxyethyl)diethylmethylammonium iodide
- (2-Diphenylmethoxyethyl)diethylmethylammonium iodide
Comparison: (2-Benzilamidoethyl)diethylmethylammonium iodide is unique due to its benzilamido group, which imparts specific chemical properties not found in similar compounds. This uniqueness makes it particularly useful in applications requiring specific interactions with biological membranes or in catalytic processes.
Propiedades
Número CAS |
102214-85-7 |
|---|---|
Fórmula molecular |
C21H29IN2O2 |
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
diethyl-[2-[(2-hydroxy-2,2-diphenylacetyl)amino]ethyl]-methylazanium;iodide |
InChI |
InChI=1S/C21H28N2O2.HI/c1-4-23(3,5-2)17-16-22-20(24)21(25,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,25H,4-5,16-17H2,1-3H3;1H |
Clave InChI |
XYVZCDXGAKQSIE-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


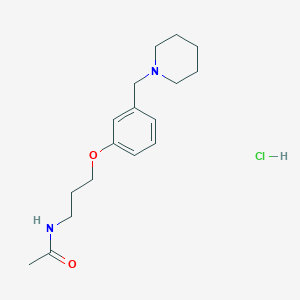
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
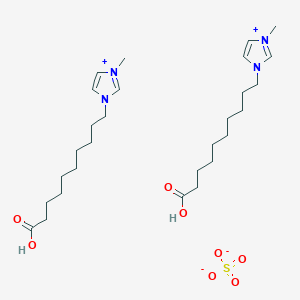
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)

![5-Chloro-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12815928.png)
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)

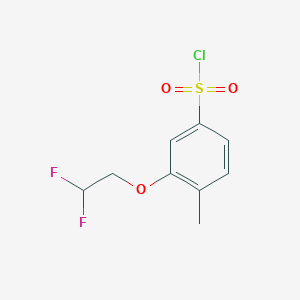
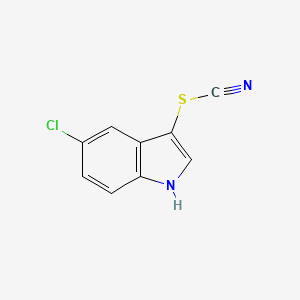
![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)
